molecular formula C24H25NO B6132848 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B6132848
M. Wt: 343.5 g/mol
InChI Key: GWZCMJYUQUJBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as DIMPI, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the indole family of organic compounds and has a unique chemical structure that makes it an interesting subject for scientific investigation.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and division. Additionally, 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and it may also have neuroprotective properties. Additionally, 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been shown to have a positive effect on insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been shown to have a low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of using 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its effects.

Future Directions

There are a number of potential future directions for research on 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. One area of interest is the development of new cancer therapies based on the compound's anticancer properties. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of new drugs for a variety of diseases. Finally, research on the compound's neuroprotective and anti-inflammatory properties could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves the reaction of 3,4-dimethylbenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions that lead to the formation of 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. This synthesis method has been optimized to produce high yields of pure 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one.

Scientific Research Applications

1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. Additionally, 1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-16-10-11-19(12-17(16)2)25-21(18-8-6-5-7-9-18)13-20-22(25)14-24(3,4)15-23(20)26/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZCMJYUQUJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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